molecular formula C16H22N4O2 B12337397 tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate CAS No. 684222-75-1

tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate

Katalognummer: B12337397
CAS-Nummer: 684222-75-1
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: OANYJDSVDHTBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (CAS: 684222-75-1) is a piperazine-based heterocyclic compound with the molecular formula C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . The structure comprises a tert-butyl carbamate group attached to a piperazine ring, which is further substituted with an imidazo[1,2-a]pyridine moiety. This compound is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery, particularly for developing kinase inhibitors or GPCR-targeted therapeutics. Its commercial availability as a lab reagent (e.g., from Indagoo and CymitQuimica) underscores its utility in modular synthesis .

Eigenschaften

CAS-Nummer

684222-75-1

Molekularformel

C16H22N4O2

Molekulargewicht

302.37 g/mol

IUPAC-Name

tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3

InChI-Schlüssel

OANYJDSVDHTBDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NC=CN32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Coupling of Preformed Imidazo[1,2-a]Pyridine Halides with Piperazine Derivatives

A widely used approach involves SNAr reactions between halogenated imidazo[1,2-a]pyridines (e.g., 5-bromoimidazo[1,2-a]pyridine) and tert-butyl piperazine-1-carboxylate. The reaction typically employs polar aprotic solvents (DMF, DMSO) with inorganic bases (K2CO3, Cs2CO3) at elevated temperatures (80–120°C).

Example Procedure

  • Reactants : 5-Bromoimidazo[1,2-a]pyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq)
  • Conditions : DMF, K2CO3 (2.5 eq), 100°C, 12–24 h
  • Yield : 68–86%

Microwave-Assisted SNAr

Microwave irradiation significantly reduces reaction times. For instance, a 15-minute irradiation at 150°C in water with K2CO3 achieved 84% yield for analogous nitro-pyridine intermediates.

Transition-Metal-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination

Palladium-catalyzed couplings enable direct formation of C–N bonds between aryl halides and piperazine derivatives. This method is effective for electron-deficient imidazo[1,2-a]pyridines.

Optimized Protocol

  • Catalyst : Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%)
  • Base : Cs2CO3 (2.0 eq)
  • Solvent : Toluene, 80°C, 2 h
  • Yield : 70–75%

Ullmann-Type Coupling

Copper-mediated couplings offer a cost-effective alternative. A CuI/1,10-phenanthroline system in DMSO at 120°C achieved 60% yield for related compounds.

Multi-Component Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

This one-pot method constructs imidazo[1,2-a]pyridine cores while introducing piperazine substituents.

Key Steps :

  • Condensation of 2-aminopyridine with aldehydes and isocyanides
  • In situ cyclization and coupling with tert-butyl piperazine-1-carboxylate
  • Solvent : MeOH/H2O (3:1)
  • Catalyst : Sc(OTf)3 (10 mol%)
  • Yield : 55–65%

Reductive Amination Strategies

Borohydride-Mediated Coupling

For imidazo[1,2-a]pyridine aldehydes, reductive amination with piperazine derivatives using NaBH(OAc)3 in dichloroethane:

  • Molar Ratio : Aldehyde:piperazine = 1:1.2
  • Time : 16 h at 25°C
  • Yield : 73–80%

Solid-Phase Synthesis

Wang Resin-Based Approach

A scalable method for parallel synthesis involves:

  • Immobilization of 2-aminonicotinic acid on Wang resin
  • Cyclization with α-haloketones to form imidazo[1,2-a]pyridine core
  • Piperazine coupling via HATU/DIPEA activation
  • Cleavage : TFA/DCM (1:1)
  • Purity : >90% by HPLC

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantages Limitations
SNAr 68–86% 12–24 h High reproducibility Requires halogenated intermediates
Buchwald-Hartwig 70–75% 2–4 h Broad substrate scope Expensive Pd catalysts
Groebke MCR 55–65% 6–8 h Atom-economical Narrow temperature tolerance
Solid-Phase 60–70% 48–72 h Amenable to combinatorial chemistry Specialized equipment required

Critical Process Considerations

Solvent Optimization

  • DMF/DMSO : Preferred for SNAr but require thorough purification
  • Water : Emerging as green solvent in microwave-assisted protocols (e.g., 96% yield for imidazo[1,2-a]pyridine synthesis)

Protecting Group Management

The tert-butyloxycarbonyl (Boc) group demonstrates stability under both acidic (TFA) and basic (K2CO3) conditions, enabling sequential functionalization.

Purification Challenges

  • Common Issues : Co-elution of regioisomers in imidazo[1,2-a]pyridine formation
  • Solution : Gradient elution with EtOAc/hexanes (1:3 → 1:1)

Emerging Techniques

Continuous Flow Hydrogenation

Pd/C-packed cartridges enable efficient nitro-to-amine reductions (96% yield in 30 min), critical for precursor synthesis.

Mechanochemical Synthesis

Ball-milling of 2-aminopyridine, aldehydes, and tert-butyl piperazine-1-carboxylate with KHSO4 as catalyst achieved 82% yield in 2 h.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Imidazo[1,2-a]pyridin-Rest.

    Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen durchgeführt werden, falls diese in der Struktur vorhanden sind.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Imidazo[1,2-a]pyridin-Ring auftreten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reagenzien wie Natriumborhydrid oder Wasserstoffgas mit Palladium auf Kohlenstoff.

    Substitution: Die Bedingungen können die Verwendung von Basen wie Natriumhydrid oder Säuren wie Salzsäure beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These compounds may act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation .

2. Neurological Disorders
Another promising application is in the treatment of neurological disorders such as Parkinson's and Alzheimer's diseases. Research suggests that derivatives of piperazine compounds can act as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative processes. This receptor antagonism may help mitigate symptoms associated with these diseases by improving dopaminergic signaling .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar structures have shown effectiveness against various gram-positive bacteria, potentially serving as a new class of antibiotics. The mechanism often involves inhibiting bacterial protein synthesis, thus preventing the growth of resistant strains .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these, this compound demonstrated potent inhibition of cell growth in various cancer cell lines, with IC50 values indicating strong cytotoxicity .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotective agents, researchers synthesized a library of piperazine derivatives and assessed their effects on adenosine receptors. The results indicated that certain derivatives exhibited high affinity for A2A receptors and showed promise in improving cognitive function in animal models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Disruption of cellular pathways: Interfering with key signaling pathways involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)

  • Molecular Formula : C₁₄H₂₇N₃O₂
  • Molecular Weight : 269.38 g/mol
  • Key Differences : Replaces the imidazo[1,2-a]pyridine group with a piperidine ring.
  • Properties: Higher Csp³ fraction (0.79 vs. 0.56 in the target compound) and fewer aromatic atoms (0 vs.
  • Applications : Used in CNS drug discovery due to enhanced blood-brain barrier (BBB) permeability predicted by computational models (BBB score: 0.72) .

tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate

  • Molecular Formula : C₂₀H₂₆N₆O₃
  • Molecular Weight : 398.47 g/mol
  • Key Differences: Features a pyrimidine ring substituted with a hydroxyphenyl group and an amino moiety.
  • Properties: Exhibits intramolecular O–H⋯N hydrogen bonding, enhancing crystallinity and stability. Demonstrates antimicrobial activity against S. aureus and P. aeruginosa due to pyrimidine’s bioactivity .
  • Crystal Packing : Forms supramolecular tapes via π-π interactions (inter-centroid distance: 3.59 Å), which may influence formulation strategies .

Analogues with Extended Heterocyclic Systems

(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Molecular Formula : C₂₇H₃₄N₆O₄S
  • Molecular Weight : 550.67 g/mol
  • Key Differences : Incorporates a fused pyrrolo[2,3-e]pyrazine system and a tosyl group.
  • Synthesis : Requires multi-step reactions involving Lawesson’s reagent and NaOH, achieving 79% purity after HPLC purification. Higher molecular complexity may limit scalability compared to the target compound .
  • Applications : Intermediate in synthesizing kinase inhibitors (e.g., hydrochloride salt form used in oncology research) .

6-{4-[2-(4-tert-Butyl-phenyl)-imidazo[1,2-a]pyridin-5-yl]-piperazin-1-ylmethyl}-quinoxaline

  • Molecular Formula: Not explicitly provided (estimated >500 g/mol).
  • Key Differences: Substitutes the tert-butyl carbamate with a quinoxaline-methyl group.
  • Synthesis: Prepared via coupling of bromomethylquinoxaline with imidazo[1,2-a]pyridine-piperazine intermediates in DMSO. The bromomethyl group introduces electrophilic reactivity, enabling diverse functionalization .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate tert-Butyl 4-pyrimidinyl Derivative
Molecular Weight 302.37 269.38 398.47
LogP (iLOGP) 2.45 2.12 3.01
H-Bond Acceptors 6 5 8
Rotatable Bonds 5 4 7
TPSA (Ų) 58.6 49.8 97.7
Bioavailability Score 0.55 0.70 0.45

Key Observations :

  • Pyrimidine-containing derivatives exhibit higher topological polar surface area (TPSA), correlating with lower BBB penetration but improved solubility in polar solvents .

Biologische Aktivität

tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C₁₆H₂₂N₄O₂
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 684222-75-1

The biological activity of this compound is primarily associated with its interaction with various molecular targets involved in cancer pathways. Notably, it has been identified as a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. Overactivation of this pathway is common in many cancers, making it an attractive target for therapeutic intervention .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects:

  • Cell Proliferation Inhibition : The compound showed an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cell lines, indicating potent inhibitory effects on cell proliferation while sparing non-cancerous MCF10A cells .
  • Mechanistic Insights : The compound appears to interfere with the cell cycle progression and induce apoptosis in cancer cells. However, it does not significantly alter the levels of apoptotic markers such as PARP or caspase-3, suggesting alternative mechanisms may be at play .

Immunomodulatory Effects

In addition to its antitumor properties, this compound has shown promise in modulating immune responses. It has been reported to inhibit B-cell receptor signaling pathways, which could be beneficial in treating autoimmune diseases and inflammatory conditions .

Study 1: Dual Inhibition of PI3K/mTOR

A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives found that this compound effectively inhibited both PI3K and mTOR with IC₅₀ values of 0.20 nM and 21 nM respectively. This dual inhibition resulted in significant cellular growth inhibition in various cancer cell lines .

Study 2: Anticancer Efficacy in Animal Models

In vivo studies utilizing BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly reduced lung metastasis compared to control groups. The treatment regimen lasted for 30 days and showcased the compound's potential as a therapeutic agent against metastatic breast cancer .

Summary of Biological Activity

Activity Type Observed Effect IC₅₀ Value
Antitumor (MDA-MB-231)Cell proliferation inhibition0.126 μM
PI3K InhibitionDual inhibition with mTOR0.20 nM (PI3K)
ImmunomodulationInhibition of B-cell receptor signalingN/A

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives react with halogenated heterocycles (e.g., imidazo[1,2-a]pyridin-5-yl bromide) under reflux in 1,4-dioxane or THF, using potassium carbonate as a base. Key steps include:
  • Reagent Ratios : A 1.5:1 molar ratio of tert-butyl piperazine-1-carboxylate to the halogenated heterocycle.
  • Conditions : Reflux at 110°C for 12–24 hours .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) yields the product with >75% purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for imidazopyridine) .
  • Mass Spectrometry (LCMS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 396.1 observed in related analogs) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Methodological Answer : Yield discrepancies (e.g., 78% vs. 88.7% in similar syntheses) arise from:
  • Temperature Control : Prolonged reflux (>12 hours) enhances conversion but risks decomposition.
  • Solvent Choice : 1,4-dioxane outperforms THF in solubility for bromopyrimidine intermediates .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenation steps .
  • Data-Driven Optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What analytical techniques resolve structural ambiguities in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., 2.8 Å distance) stabilize conformations .
  • π-π Interactions : Centroid distances (e.g., 3.59 Å) between aromatic rings influence crystal packing .
  • Torsion Angles : Piperazine chair conformation (N–C–C–N dihedral angles ~55°) confirms stereochemistry .
  • Refinement Software : SHELXL or OLEX2 refines disordered solvent molecules .

Q. How do molecular interactions influence biological activity?

  • Methodological Answer : Structure-activity relationships (SAR) are explored via:
  • Docking Studies : Imidazopyridine’s planar structure binds ATP pockets in kinases (e.g., EGFR) .
  • Hydrogen Bond Donors : The piperazine N–H group interacts with Asp86 in bacterial enzymes (e.g., S. aureus DHFR) .
  • Log P Values : Hydrophobicity (Log P ~2.5) correlates with membrane permeability in cytotoxicity assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.